molecular formula C13H19ClN4O3 B7955562 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Cat. No.: B7955562
M. Wt: 314.77 g/mol
InChI Key: LSLUHKRVLRTIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BZ-DL-Arg-OH hydrochloride, also known as Nalpha-Benzoyl-DL-arginine hydrochloride, is a synthetic compound with the molecular formula C13H18N4O3·HCl and a molecular weight of 314.8 g/mol . This compound is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZ-DL-Arg-OH hydrochloride typically involves the benzoylation of DL-arginine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of benzoyl chloride as the benzoylating agent and DL-arginine as the substrate. The reaction is usually conducted in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of BZ-DL-Arg-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

BZ-DL-Arg-OH hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of BZ-DL-Arg-OH hydrochloride, while substitution reactions can produce a variety of substituted benzoyl-arginine compounds .

Scientific Research Applications

BZ-DL-Arg-OH hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BZ-DL-Arg-OH hydrochloride involves its interaction with specific enzymes and molecular targets. As a substrate for proteases, the compound is cleaved by enzymes such as trypsin and papain, leading to the release of benzoyl-arginine and other products. This interaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of proteases .

Comparison with Similar Compounds

BZ-DL-Arg-OH hydrochloride can be compared with other similar compounds such as BZ-DL-Arg-pNA hydrochloride and BZ-DL-Arg-βNA hydrochloride. These compounds share similar structural features but differ in their specific applications and properties:

The uniqueness of BZ-DL-Arg-OH hydrochloride lies in its versatility and wide range of applications in various scientific fields.

Properties

IUPAC Name

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLUHKRVLRTIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.